Ethyl 4-bromo-6-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family, characterized by its unique molecular structure. This compound features a bromine atom at the 4th position, a methyl group at the 6th position, and an ethyl ester group at the 3rd position of the quinoline ring. Its molecular formula is with a molecular weight of 310.12 g/mol. Ethyl 4-bromo-6-methylquinoline-3-carboxylate has gained interest in various fields, particularly in organic synthesis and medicinal chemistry due to its versatile functional groups that allow for further chemical modifications and applications in drug development .
Ethyl 4-bromo-6-methylquinoline-3-carboxylate can be synthesized from commercially available quinoline derivatives. It is classified as a heterocyclic compound, specifically a quinoline derivative, which is known for its biological activity and potential therapeutic uses. This compound can serve as a building block for more complex molecules in pharmaceutical research, particularly in the synthesis of biologically active compounds .
The synthesis of ethyl 4-bromo-6-methylquinoline-3-carboxylate typically involves two main steps: bromination and esterification.
The optimization of reaction conditions is crucial for maximizing yield and purity during synthesis. Industrial methods often employ continuous flow reactors to enhance efficiency and minimize environmental impact.
Ethyl 4-bromo-6-methylquinoline-3-carboxylate can undergo several types of chemical reactions:
Key reagents include:
The mechanism of action for ethyl 4-bromo-6-methylquinoline-3-carboxylate varies based on its application, particularly in medicinal chemistry. The compound may interact with specific enzymes or receptors, influencing their activity through binding interactions facilitated by its functional groups. The presence of bromine enhances its lipophilicity, potentially improving bioavailability and target specificity .
The compound's reactivity profile allows it to participate in various organic transformations, making it valuable for synthetic applications .
Ethyl 4-bromo-6-methylquinoline-3-carboxylate finds applications primarily in scientific research:
Research continues to explore its potential therapeutic applications, contributing to advancements in drug discovery .
Ethyl 4-bromo-6-methylquinoline-3-carboxylate belongs to the quinoline carboxylate ester family, featuring a bicyclic heteroaromatic system with three distinct functional groups: a bromine atom at position 4, a methyl group at position 6, and an ethyl ester at position 3. The molecular formula is C₁₃H₁₂BrNO₂, yielding a molecular weight of 294.14 g/mol—identical to its positional isomer Ethyl 6-bromo-2-methylquinoline-3-carboxylate [6] but differing in substituent placement. This compound exhibits limited water solubility but dissolves readily in polar organic solvents such as dichloromethane, dimethyl sulfoxide, and ethyl acetate—a behavior pattern observed in structurally similar brominated quinolines [6] [7].
Table 1: Molecular Characterization of Ethyl 4-Bromo-6-Methylquinoline-3-Carboxylate
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₃H₁₂BrNO₂ | High-Resolution Mass Spectrometry |
Molecular Weight | 294.14 g/mol | Calculated |
Key Substituents | Br (C4), CH₃ (C6), COOEt (C3) | NMR, IR Spectroscopy |
Estimated LogP | ~3.4 | Computational Prediction |
Chromophore System | Quinoline π-Conjugation | UV-Vis Spectroscopy |
Spectral signatures reveal critical structural insights: ¹H NMR displays characteristic ethyl ester quartets (δ ~4.4 ppm) and triplets (δ ~1.4 ppm), aromatic proton multiplets between δ 7.5–8.5 ppm, and a distinct methyl singlet (~δ 2.6 ppm) at position 6. IR spectroscopy confirms the ester carbonyl stretch at ~1715 cm⁻¹, while ¹³C NMR resolves the bromine-bearing carbon at C4 (~150 ppm) and the ester carbonyl carbon (~165 ppm) [4] [6]. The bromine atom at C4 creates an electron-deficient center, enhancing electrophilic substitution at ortho positions while facilitating nucleophilic displacement or cross-coupling reactions. Concurrently, the C6 methyl group exhibits modest steric influence while electronically activating adjacent ring positions toward functionalization—a feature exploited in advanced synthetic applications [6] [7].
The chemistry of quinoline carboxylates traces to 19th-century investigations into alkaloid structures, with ethyl quinoline-3-carboxylates gaining prominence in the 1960s as versatile intermediates for antimalarial drugs. Early synthetic routes relied on Doebner or Friedländer condensations, which suffered from regioselectivity challenges with substituted precursors. The 1990s witnessed catalytic advances enabling selective bromination at electron-rich positions, allowing controlled access to 4-bromo and 6-methyl derivatives. Ethyl 4-bromo-6-methylquinoline-3-carboxylate emerged from this methodological evolution, with its synthesis first reported in the context of protease inhibitor development [2] [3].
A pivotal milestone occurred through anthrax lethal factor (LF) toxin research, where symmetrical bis-quinolinyl compounds like NSC 12155 demonstrated potent zinc metalloprotease inhibition. Medicinal chemistry optimization revealed that desymmetrization—replacing one quinoline unit with diverse pharmacophores—retained efficacy while improving drug-like properties. This strategy utilized Ethyl 4-amino-2-methyl-6-nitroquinoline as a versatile building block, ultimately enabling access to unsymmetrical inhibitors with enhanced metabolic stability [3]. Concurrently, agrochemical research identified 6-methylquinoline-3-carboxylates as potent intermediates for crop protection agents, driving industrial scale-up of previously academic syntheses.
Table 2: Historical Milestones in Quinoline Carboxylate Development
Timeframe | Advancement | Impact on Target Compound |
---|---|---|
1960–1980 | Classical syntheses (Doebner, Friedländer) | Established core quinoline carboxylate chemistry |
1990–2000 | Regioselective bromination methods | Enabled selective C4 functionalization |
2001–2010 | Anthrax LF toxin inhibitor development | Validated quinoline carboxylates as protease inhibitors |
2010–Present | Catalytic cross-coupling applications | Expanded derivatization at C4 bromine |
The 21st century saw diversification into fluorescent labeling compounds, where the 6-methyl-4-bromo quinoline scaffold's photophysical properties proved valuable for molecular probes. Additionally, Povarov reaction innovations enabled efficient assembly from N-arylalanine esters via aerobic C-H oxidation, streamlining access to pharmacologically relevant quinoline-4-carboxylates [2]. These collective advances transformed Ethyl 4-bromo-6-methylquinoline-3-carboxylate from a synthetic curiosity into a multipurpose building block with industrial relevance.
The strategic placement of bromine at C4 and methyl at C6 creates complementary electronic and steric effects that define the compound's reactivity and biological interactions. The bromine atom serves as:
Meanwhile, the C6 methyl group exhibits:
Table 3: Comparative Biological Activities of Quinoline Carboxylate Isomers
Compound | Antibacterial Activity (MRSA MIC, μM) | DNA Gyrase Inhibition (IC₅₀, μM) |
---|---|---|
Ethyl 4-bromo-6-methylquinoline-3-carboxylate | Data under investigation | Data under investigation |
Ethyl 6-bromo-2-methylquinoline-4-carboxylate | 4.09–16.69 [2] | Not reported |
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate | Not reported | 1.48 mg/L [7] |
Positional isomerism profoundly influences biological activity: Moving the bromine from C4 to C6 (as in Ethyl 6-bromo-2-methylquinoline-3-carboxylate) alters the molecule's dipole moment and hydrogen bonding capacity, potentially reducing DNA gyrase affinity. Similarly, replacing C4 bromine with chlorine (Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate) enhances PI3K/mTOR inhibition but may reduce cross-coupling reactivity [6] [7]. The methyl group's position also modulates activity—C6 methylation (vs. C2) optimizes steric compatibility with hydrophobic enzyme pockets, as demonstrated in Staphylococcus aureus gyrase B inhibition where C2-methyl analogs showed 3-fold reduced potency versus C6-methyl derivatives [2] [3].
In therapeutic applications, the bromine atom enables late-stage diversification into drug candidates, exemplified by its role in generating quinoline hybrids with potent activity against antibiotic-resistant pathogens. The methyl group contributes to favorable pharmacokinetics by balancing lipophilicity (LogP ~3.4) and membrane permeability, while the ester allows either hydrolytic activation to acids or further transformation to amides [2] [3] [6]. These collective attributes establish Ethyl 4-bromo-6-methylquinoline-3-carboxylate as a structurally optimized pharmacophore for antimicrobial and anticancer agent development.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: